N-[(2Z)-5,6-dimethoxy-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[(2Z)-5,6-dimethoxy-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide is a highly specialized organic compound that holds significant promise in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through a multi-step organic synthesis process. One common method involves the following steps:
Formation of the indanone derivative: : A reaction between 5,6-dimethoxy-1-indanone and thiophene-2-carbaldehyde to form the intermediate.
Oxidation reaction: : Oxidizing the intermediate to achieve the desired structure with thiophenyl and methoxy groups properly positioned.
Formation of the trifluoroacetamide:
Industrial Production Methods
Industrial production of this compound, while feasible, typically requires scaled-up versions of the laboratory procedures. This involves:
Utilizing larger reactors and controlled environments to maintain precise temperatures and reaction times.
Implementing purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the methoxy and indanone groups.
Reduction: : Selective reduction can alter the ketone group, leading to a variety of alcohol derivatives.
Substitution: : Reactions involving nucleophilic substitution at the thiophenyl or trifluoroacetamide groups are common.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under controlled acidic conditions.
Reduction: : Employs reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Conditions often involve bases like potassium carbonate (K₂CO₃) or catalysts like palladium (Pd) complexes.
Major Products
Oxidation products: : Include various carboxylic acids and diketones.
Reduction products: : Primarily alcohols and partially reduced ketones.
Substitution products: : Range from simple alkylated derivatives to more complex heterocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a pivotal intermediate in the synthesis of other complex molecules, allowing researchers to explore new chemical spaces and develop novel reactions.
Biology
Biological studies leverage this compound for its potential bioactivity, investigating interactions with proteins, enzymes, and cellular pathways. Its structural motifs are similar to those found in some biologically active molecules, providing a foundation for drug development.
Medicine
Medically, this compound is explored for its potential therapeutic effects, particularly in areas such as anti-inflammatory and anticancer research. Its unique functional groups may interact with biological targets in ways that modulate disease pathways.
Industry
In the industrial sector, its applications range from the development of advanced materials to its use as a precursor in the manufacture of specialized chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance:
Thiophenyl group: : Likely interacts with aromatic and non-aromatic regions of proteins, influencing binding affinity and specificity.
Trifluoroacetamide group: : Often participates in hydrogen bonding and electrostatic interactions, stabilizing the compound-protein complex.
These interactions disrupt normal cellular processes, which can be harnessed for therapeutic purposes or studied to understand fundamental biological mechanisms.
Comparison with Similar Compounds
Unique Features
What sets this compound apart is its combination of a thiophenyl group with trifluoroacetamide, providing a unique set of properties. This makes it more versatile and potentially more effective in certain applications compared to other compounds.
Similar Compounds
N-[(2Z)-5,6-dimethoxy-3-oxo-2-[(phenyl)methylidene]-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide
N-[(2E)-5,6-dimethoxy-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide
N-[(2Z)-5,6-methoxy-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide
Each of these similar compounds provides slight variations in structure and reactivity, leading to different profiles of biological and chemical activity.
This should give you a comprehensive view of the compound and its various facets. Anything specific you’d like to delve deeper into?
Properties
IUPAC Name |
N-[(2Z)-5,6-dimethoxy-3-oxo-2-(thiophen-2-ylmethylidene)-1H-inden-1-yl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO4S/c1-25-13-7-10-11(8-14(13)26-2)16(23)12(6-9-4-3-5-27-9)15(10)22-17(24)18(19,20)21/h3-8,15H,1-2H3,(H,22,24)/b12-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNYFCQPOHNQFG-SDQBBNPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(C(=CC3=CC=CS3)C2=O)NC(=O)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(/C(=C/C3=CC=CS3)/C2=O)NC(=O)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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